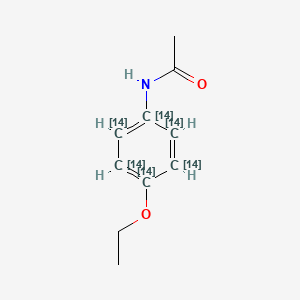
1,1'-Dioxide-4,4'-azodi-2-picoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dioxide-4,4’-azodi-2-picoline, also known as 2-methyl-N- [ (2-methyl-1-oxopyridin-1-ium-4-ylidene)amino]-1-oxidopyridin-4-imine, is a chemical compound with the molecular formula C12H12N4O2 . It is commonly used as an initiator for the polymerization of certain monomers .
Molecular Structure Analysis
The molecular structure of 1,1’-Dioxide-4,4’-azodi-2-picoline consists of 12 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 244.25 .Chemical Reactions Analysis
1,1’-Dioxide-4,4’-azodi-2-picoline is used as an initiator for the polymerization of certain monomers, such as acrylic acid and acrylonitrile .Physical And Chemical Properties Analysis
1,1’-Dioxide-4,4’-azodi-2-picoline is a white to pale yellow crystalline solid . It is insoluble in water but soluble in organic solvents .Scientific Research Applications
Synthesis and Structural Analysis
- Research on azido-bridged cobalt(II) complexes involving picoline derivatives has contributed to the understanding of magnetic properties and crystal structures. These studies have revealed weak ferromagnetic behavior due to spin canting in such compounds, highlighting their potential in magnetic materials research (Mautner et al., 2012).
Catalytic and Electrochemical Applications
- A novel electrochemical cell using picoline as a soluble cathodic co-catalyst for CO2 reduction to formate demonstrates the potential of picoline derivatives in renewable energy technologies. This process showcases the efficiency and scalability of using earth-abundant elements for CO2 conversion (Parajuli et al., 2015).
Environmental Interactions
- The adsorption interactions of picolines with silica surfaces provide insights into the environmental fate of volatile aromatic pollutants. This research illustrates the specificity and strength of picoline interactions with soil constituents, offering implications for environmental remediation strategies (Ringwald & Pemberton, 2000).
Coordination Chemistry and Ligand Behavior
- Studies on coordination polymers and complexes featuring picoline derivatives as ligands contribute to the broader understanding of molecular architecture and bonding interactions. These investigations provide a foundation for developing novel materials with specific optical, magnetic, or catalytic properties (Gao et al., 2011).
Organic Synthesis and Chemical Transformations
- The role of picoline derivatives in facilitating organic transformations, such as the metal-free oxidation of picolines to carboxylic acids, underscores their utility in synthetic chemistry. These methodologies emphasize the efficiency and environmental friendliness of picoline-involved reactions (Hamano, Nagy, & Jensen, 2012).
Safety And Hazards
properties
IUPAC Name |
2-methyl-N-[(2-methyl-1-oxopyridin-1-ium-4-ylidene)amino]-1-oxidopyridin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-7-11(3-5-15(9)17)13-14-12-4-6-16(18)10(2)8-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLHFTOHMXEBAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C2C=C[N+](=O)C(=C2)C)C=CN1[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652120 |
Source


|
| Record name | 2-Methyl-4-[(2-methyl-1-oxopyridin-1-ium-4(1H)-ylidene)hydrazinylidene]pyridin-1(4H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Dioxide-4,4'-azodi-2-picoline | |
CAS RN |
106882-31-9 |
Source


|
| Record name | 2-Picoline, 4,4′-azodi-, 1,1′-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106882-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-[(2-methyl-1-oxopyridin-1-ium-4(1H)-ylidene)hydrazinylidene]pyridin-1(4H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydropyrrolo[3,2-a]pyrrolizin-8(2H)-one](/img/structure/B566563.png)


![5,8-Dimethyl[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B566572.png)


![1H-Benzo[1,2-d:3,4-d':5,6-d'']triimidazole](/img/structure/B566576.png)



![8-(2,3-dihydroxy-3-methylbutyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B566582.png)